![molecular formula C12H14FNOS B175121 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione CAS No. 107825-27-4](/img/structure/B175121.png)
2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione
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Overview
Description
2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications. This compound is also known as FMET and is primarily used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, which leads to a decrease in the production of certain proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione are not well documented. However, it has been reported that this compound has anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione in lab experiments is its ability to introduce the thioamide functional group into molecules. This makes it a valuable reagent in organic synthesis. However, the limitations of this compound include its potential toxicity and the lack of information regarding its mechanism of action.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione. Firstly, there is a need for further studies on the mechanism of action of this compound. Secondly, more research is needed to determine the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and tumor-related diseases. Finally, the development of new synthetic methods for the production of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione could lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione involves the reaction of 4-fluorobenzaldehyde and morpholine with potassium thiocyanate in the presence of a catalytic amount of acetic acid. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione has various applications in scientific research. It is primarily used as a reagent in organic synthesis to introduce the thioamide functional group into molecules. This compound has also been used in the synthesis of various biologically active compounds, including inhibitors of protein tyrosine phosphatases and matrix metalloproteinases.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-morpholin-4-ylethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROKAIVBJNINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione |
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